molecular formula C17H18ClNO2 B5722852 N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide

N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide

Cat. No. B5722852
M. Wt: 303.8 g/mol
InChI Key: YTNRDPHLNCMAEB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide, also known as CI-994, is a synthetic compound that belongs to the family of benzamides. It is a histone deacetylase (HDAC) inhibitor that has been studied extensively for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histones and other proteins. HDAC inhibitors like N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide increase the acetylation of histones, which leads to changes in gene expression and cell differentiation. This can result in the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In addition, N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This can result in the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor that has been extensively studied for its potential therapeutic applications. It is also available commercially, which makes it readily accessible for research purposes. However, there are also limitations to the use of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used for the treatment of cancer and other diseases. Another area of interest is the combination of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide with other chemotherapeutic agents to enhance their efficacy. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide in vivo will be important for the development of clinical applications.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide involves the reaction of 3-chloro-2-methylbenzoic acid with isopropyl alcohol and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenol to produce N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide. The synthesis of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide is a multi-step process that requires careful control of reaction conditions to yield a high purity product.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has been studied extensively for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, prostate, lung, and colon cancer. In addition, N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as cisplatin and paclitaxel.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-11(2)21-14-9-7-13(8-10-14)17(20)19-16-6-4-5-15(18)12(16)3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNRDPHLNCMAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6286315

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